molecular formula C13H14N2O3 B1352517 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1001779-87-8

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1352517
M. Wt: 246.26 g/mol
InChI Key: FCLXEGXXPRUTQZ-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 4-methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent at the 4-position. The carboxylic acid group (-COOH) is attached to the 4-position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted with a 4-methoxyphenyl group at the 1-position and a carboxylic acid group at the 4-position. The pyrazole ring also has methyl groups at the 3 and 5 positions .

Scientific Research Applications

1. Synthesis and Molecular Conformation


1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, along with its derivatives, has been utilized in the synthesis of complex hydrogen-bonded framework structures. These structures are notable for containing multiple types of hydrogen bonds, showcasing the compound's ability to contribute to intricate molecular architecture (Asma et al., 2018).

2. Crystal Structure and Hydrogen Bonding


The compound's derivatives have been synthesized and analyzed for their crystal structure and molecular interactions. One study highlighted the unique crystal packing stabilized by hydrogen bonding and other weak interactions, emphasizing the compound's role in forming structurally distinct molecules (Isuru R. Kumarasinghe et al., 2009).

3. Spectroscopic Evaluations and Nonlinear Optical Properties


The compound has been a subject of detailed spectroscopic investigation, revealing its potential in nonlinear optical applications. This research outlines the compound's electronic structure and interaction properties, contributing to the field of materials science and photonic applications (Ö. Tamer et al., 2015).

4. Structural Characterization in Medicinal Chemistry


Within the domain of medicinal chemistry, the compound and its derivatives have been synthesized and characterized. The structural elucidation, often involving NMR and crystallography, underlines the compound's versatility in forming pharmacologically relevant structures (N. Khalifa et al., 2017).

5. Functionalization Reactions and Antimicrobial Activity


The compound has been used as a precursor for various functionalization reactions, leading to novel structures with potential antimicrobial activity. This highlights the compound's role in the development of new therapeutic agents (E. Korkusuz et al., 2013).

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activities of other pyrazole derivatives, it could be interesting to study this compound for potential medicinal applications .

properties

IUPAC Name

1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-4-6-11(18-3)7-5-10/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLXEGXXPRUTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429064
Record name 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

1001779-87-8
Record name 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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